![molecular formula C13H14N5O5S- B12845918 6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)
6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine is a complex organic compound with a unique structure that includes both pyrimidine and benzoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under controlled conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Sulfonation: The sulfinatoamino group is introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or altering receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-1-methyluracil: A simpler analog with similar pyrimidine structure but lacking the benzoyl and sulfinatoamino groups.
1-Methyl-6-aminouracil: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets 6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both amino and sulfinatoamino groups allows for diverse reactivity and interactions with biological molecules, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C13H14N5O5S- |
|---|---|
Poids moléculaire |
352.35 g/mol |
Nom IUPAC |
6-amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine |
InChI |
InChI=1S/C13H15N5O5S/c1-15-18-12(20)9(11(14)17(2)13(18)21)10(19)7-3-5-8(6-4-7)16-24(22)23/h3-6,15-16H,14H2,1-2H3,(H,22,23)/p-1 |
Clé InChI |
OZUUJWSQCCEDRT-UHFFFAOYSA-M |
SMILES canonique |
CNN1C(=O)C(=C(N(C1=O)C)N)C(=O)C2=CC=C(C=C2)NS(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


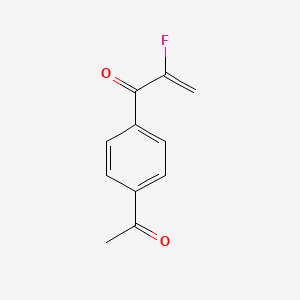


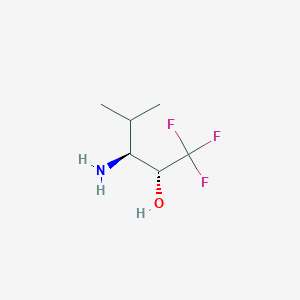
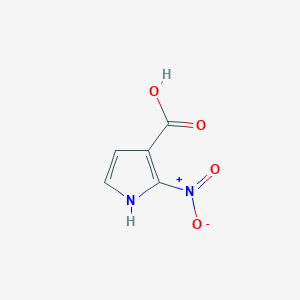

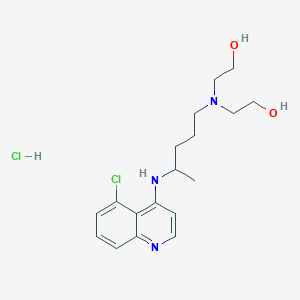
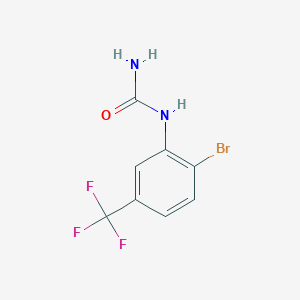
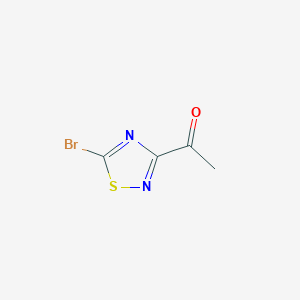


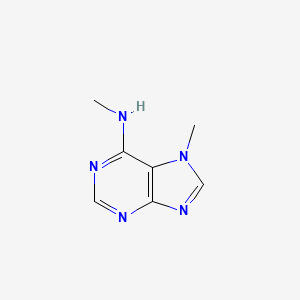
![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)

